molecular formula C26H18N2O4 B12610077 6,7-Bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile CAS No. 918663-88-4

6,7-Bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile

Cat. No.: B12610077
CAS No.: 918663-88-4
M. Wt: 422.4 g/mol
InChI Key: LWYDQACSLPTHNJ-UHFFFAOYSA-N
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Description

6,7-Bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound features a naphthalene core substituted with two 4-methoxyphenoxy groups and two cyano groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with a naphthalene derivative.

    Substitution Reaction: The naphthalene derivative undergoes a substitution reaction with 4-methoxyphenol in the presence of a suitable base and solvent to introduce the 4-methoxyphenoxy groups.

    Cyanation: The substituted naphthalene is then subjected to cyanation using a cyanating agent such as copper(I) cyanide under appropriate conditions to introduce the cyano groups at the 2 and 3 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The cyano groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6,7-Bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 6,7-Bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile depends on its application:

    Fluorescent Probes: The compound can interact with biological molecules, leading to fluorescence emission that can be detected and used for imaging.

    Organic Electronics: In OLEDs and OPVs, the compound can participate in charge transfer processes, contributing to the efficiency of these devices.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Bis(2-methoxyethoxy)naphthalene-2,3-dicarbonitrile
  • 2,3:6,7-Naphthalene bis(dicarboximide) Cyclophane

Comparison

6,7-Bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile is unique due to its specific substitution pattern and the presence of both methoxy and cyano groups. This combination imparts distinct electronic properties, making it suitable for specialized applications in organic electronics and fluorescent probes, which may not be achievable with similar compounds.

Properties

CAS No.

918663-88-4

Molecular Formula

C26H18N2O4

Molecular Weight

422.4 g/mol

IUPAC Name

6,7-bis(4-methoxyphenoxy)naphthalene-2,3-dicarbonitrile

InChI

InChI=1S/C26H18N2O4/c1-29-21-3-7-23(8-4-21)31-25-13-17-11-19(15-27)20(16-28)12-18(17)14-26(25)32-24-9-5-22(30-2)6-10-24/h3-14H,1-2H3

InChI Key

LWYDQACSLPTHNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC3=CC(=C(C=C3C=C2OC4=CC=C(C=C4)OC)C#N)C#N

Origin of Product

United States

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